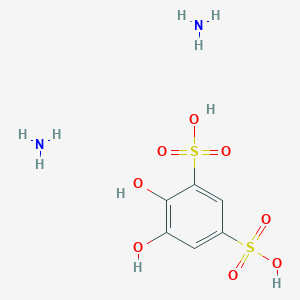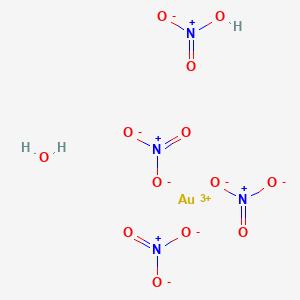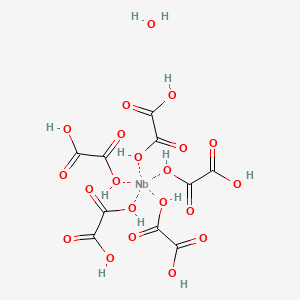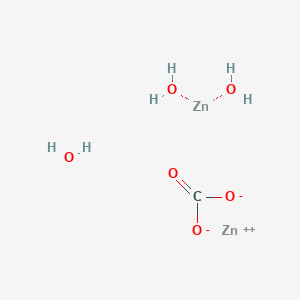
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% (DHBDS-TAS) is a chemical compound used in a variety of scientific research applications. It is an organic acid salt that is commonly used in laboratory experiments to study the biochemical and physiological effects of different compounds. DHBDS-TAS is a versatile compound that can be used in a variety of different experiments and has been shown to have a wide range of applications in scientific research.
Applications De Recherche Scientifique
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% has a wide range of applications in scientific research. It has been used in studies of the mechanisms of action of various compounds, including drugs, hormones, and other biological molecules. It has also been used in studies of the biochemical and physiological effects of different compounds. Additionally, 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% has been used in studies of the structure and function of proteins and other macromolecules.
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is not yet fully understood. However, it is believed that the compound acts as a proton donor and can interact with proteins and other macromolecules. This interaction can lead to changes in the structure and/or function of proteins, which can result in changes in the biochemical and physiological effects of the compounds being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% are not yet fully understood. However, it has been shown to have an effect on the structure and function of proteins and other macromolecules. It has also been shown to have an effect on the metabolism of certain compounds, as well as the absorption and excretion of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of different experiments. The main limitation of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is that its mechanism of action is not yet fully understood, which can limit its utility in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%. These include further investigation into its mechanism of action, as well as its potential applications in drug development and drug delivery. Additionally, further research could be conducted into the biochemical and physiological effects of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97%, as well as its potential side effects. Finally, further research could be conducted into the potential uses of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% in other scientific fields, such as biochemistry, genetics, and biotechnology.
Méthodes De Synthèse
The synthesis of 4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt, 97% is relatively straightforward. It is synthesized by reacting 4,5-dihydroxy-1,3-benzenedisulfonic acid (DHBDS) with tetraammonium salt (TAS). The reaction is carried out in an aqueous solution of sodium hydroxide at a pH of 10-12. The reaction is carried out at room temperature and is typically complete within a few hours. The resulting product is a crystalline solid that is 97% pure.
Propriétés
IUPAC Name |
azane;4,5-dihydroxybenzene-1,3-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-1,3-benzenedisulfonic acid, tetraammonium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate,97%](/img/structure/B6313779.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate, 97%](/img/structure/B6313783.png)
![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate, 97%](/img/structure/B6313791.png)





